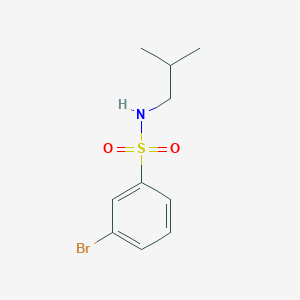

3-Bromo-N-isobutylbenzenesulfonamide

Description

Significance of the Benzenesulfonamide (B165840) Moiety in Organic Synthesis and Chemical Research

The benzenesulfonamide moiety is of considerable importance in both organic synthesis and medicinal chemistry. Sulfonamides are stable and well-tolerated functional groups, which has made them a cornerstone in drug design and development. researchgate.net Compounds containing this moiety exhibit a wide array of pharmacological activities. nih.gov For instance, certain benzenesulfonamide derivatives are investigated for the treatment of proliferative diseases like cancer. chemicalbook.com

In the realm of synthetic organic chemistry, the sulfonamide group serves as a crucial protecting group for amines. nih.gov The Hinsberg method, a classic chemical test, utilizes benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines, relying on the reactivity and solubility properties of the resulting sulfonamides. chemicalbook.com Furthermore, benzenesulfonamides are valuable intermediates in the synthesis of various chemical products, including dyes and photochemicals. chemicalbook.com The development of new, efficient methods for creating sulfonamides, such as the coupling of phenylsulfinic acids with aryl azides using dual copper and visible light catalysis, is an active area of research. nih.gov This highlights the ongoing effort to find general and effective synthetic routes due to the broad applicability of these compounds. researchgate.net

Overview of Organosulfur Compound Research Trajectories

Organosulfur compounds, a broad class that includes benzenesulfonamides, are ubiquitous in chemistry and find applications in life science, material science, and pharmaceutical development. rsc.orgacs.org Current research is increasingly focused on developing sustainable and green methodologies for synthesizing these valuable molecules. acs.org

One significant research trend is the desulfurative functionalization of organosulfur compounds through the cleavage of the carbon-sulfur (C–S) bond. rsc.org This strategy has been leveraged for the synthesis of carboxylic acid derivatives by reacting organosulfur compounds like sulfonium (B1226848) salts and sulfones with carbon dioxide. rsc.org Another area of advancement involves the use of metal Lewis acid catalysts to facilitate the reaction of sulfonyl fluorides with silyl (B83357) amines, providing a new pathway to S–N bond formation for the synthesis of sulfonamides and related compounds. researchgate.net The exploration of novel reagents and catalytic systems continues to expand the toolkit available to synthetic chemists, enabling the construction of structurally diverse organosulfur molecules. acs.orgmdpi.com

Historical and Current Perspectives on Brominated Aromatic Systems in Chemical Synthesis

Brominated aromatic compounds, or aryl bromides, are indispensable intermediates in organic synthesis. nih.gov Their utility stems primarily from their role as substrates in a multitude of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings) to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov

Historically, the synthesis of aryl bromides often involved the use of molecular bromine (Br₂), a hazardous and highly reactive substance. acs.org Over the past several decades, significant research has been directed toward the development of safer, solid bromine carriers and alternative brominating agents. acs.org N-bromosuccinimide (NBS) has emerged as a widely used and more manageable reagent for this purpose. nih.govacs.org

Current research in this field is focused on achieving high regioselectivity in electrophilic aromatic bromination. nih.govorganic-chemistry.org For instance, methods have been developed for the para-selective monobromination of various aromatic compounds. nih.gov Additionally, new protocols are being established for the bromination of deactivated aromatic systems, which are typically less reactive, using reagents like NBS in concentrated sulfuric acid, providing practical and commercially viable routes to these important building blocks. acs.org The development of catalyzed reactions, using agents like mandelic acid or elemental sulfur, aims to increase the efficiency and environmental friendliness of aromatic bromination processes. organic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-8(2)7-12-15(13,14)10-5-3-4-9(11)6-10/h3-6,8,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPYZPKWGZHOBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Compound: 3 Bromo N Isobutylbenzenesulfonamide

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases.

| Property | Value |

| CAS Number | 1095806-82-8 |

| Molecular Formula | C₁₀H₁₄BrNO₂S |

| Molecular Weight | 292.19 g/mol |

| SMILES Code | CC(C)CNS(=O)(=O)C1=CC(=CC=C1)Br |

| Synonyms | N-isobutyl-3-bromobenzenesulfonamide |

Synthesis of the N-Isobutyl Moiety

The N-isobutyl group is an essential component of the target molecule. Its introduction is typically achieved through the primary methods of sulfonamide bond formation, where isobutylamine itself acts as a key reagent.

The most direct method is the condensation reaction between a benzenesulfonyl chloride (e.g., 3-bromobenzenesulfonyl chloride) and isobutylamine. ijarsct.co.in This reaction, as outlined in section 2.1.1, forges the N-isobutyl-sulfonamide bond in a single, efficient step.

Alternatively, the isobutyl group can be introduced via N-alkylation of a primary sulfonamide. In this approach, 3-bromobenzenesulfonamide (B181283) would first be synthesized by reacting 3-bromobenzenesulfonyl chloride with ammonia. The resulting primary sulfonamide can then be deprotonated with a base to form a nucleophilic sulfonamidate anion, which subsequently reacts with an isobutyl halide (e.g., isobutyl bromide) to form the desired N-isobutyl product. organic-chemistry.org

The isobutylamine reactant itself can be prepared through various industrial methods, or in the laboratory via reactions such as the Hoffmann degradation of 3-methylbutanamide. This degradation reaction treats an amide with bromine in an aqueous solution of sodium hydroxide, resulting in an amine with one less carbon atom. ncert.nic.in

Interactive Table 2: Methods for Introducing the N-Isobutyl Group

| Method | Precursor 1 | Precursor 2 | Description | Citations |

|---|---|---|---|---|

| Direct Condensation | 3-Bromobenzenesulfonyl chloride | Isobutylamine | A one-step nucleophilic substitution reaction, typically in the presence of a base. This is the most common and direct route. | ijarsct.co.in, ucl.ac.uk |

| N-Alkylation | 3-Bromobenzenesulfonamide | Isobutyl bromide (or other isobutyl halide) | A two-step process involving initial formation of a primary sulfonamide, followed by deprotonation and alkylation. | organic-chemistry.org |

Introduction of Isobutylamine and its Derivatives

The synthesis of N-substituted sulfonamides, such as this compound, conventionally begins with the reaction between a sulfonyl chloride and an amine. In this context, isobutylamine (2-methylpropan-1-amine) serves as the key nucleophile. researchgate.net Isobutylamine is a primary aliphatic amine, one of the four isomers of butylamine. Its structure, featuring a branched alkyl group, can influence the reactivity and physical properties of the resulting sulfonamide.

The fundamental reaction involves the nucleophilic attack of the nitrogen atom of isobutylamine on the electrophilic sulfur atom of a benzenesulfonyl chloride derivative. This process is a standard method for forming the crucial S-N bond that characterizes sulfonamides. nsf.gov The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The use of isobutylamine or its derivatives allows for the introduction of the N-isobutyl group, a common structural motif in various chemical studies.

Coupling Reactions Involving Isobutylamine

The direct coupling of 3-bromobenzenesulfonyl chloride with isobutylamine is the most straightforward method for synthesizing this compound. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl center.

The general procedure involves dissolving the 3-bromobenzenesulfonyl chloride in a suitable solvent, followed by the addition of isobutylamine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. nsf.gov The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 3-Bromobenzenesulfonyl Chloride | Isobutylamine | Pyridine | Dichloromethane | Room Temperature, Stirring |

| 3-Bromobenzenesulfonyl Chloride | Isobutylamine | Triethylamine | Toluene | 0°C to Room Temperature |

| 3-Bromobenzenesulfonyl Chloride | Isobutylamine | Sodium Hydroxide | Water/DCM (Schotten-Baumann) | Room Temperature, Vigorous Stirring |

Kinetics studies on the arenesulfonylation of N-isobutylanilines with various benzenesulfonyl chlorides have been performed to understand the reactivity and electronic effects of substituents on both reaction partners. researchgate.net These studies provide insight into the fundamental aspects of the S-N bond formation.

Advanced Synthetic Strategies for Complex this compound Architectures

Modern organic synthesis has seen the development of novel methodologies that offer milder conditions, greater functional group tolerance, and alternative reaction pathways compared to traditional methods. These advanced strategies are applicable to the synthesis of complex sulfonamide structures.

Electrochemical Synthesis Pathways for Organosulfur Compounds

Electrochemical synthesis has emerged as a green and powerful tool for constructing organosulfur compounds, including sulfonamides. nih.gov These methods utilize electricity to drive redox reactions, often avoiding the need for harsh chemical oxidants or catalysts. acs.org

One strategy involves the direct dehydrogenative electrochemical coupling of (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov In this highly convergent process, an amidosulfinate intermediate is formed in situ, which then reacts to form the sulfonamide. This approach could theoretically be applied to produce this compound from 1-bromobenzene, SO₂, and isobutylamine. The reaction often employs a divided electrochemical cell with specific electrode materials, such as boron-doped diamond (BDD). nih.gov

Another electrochemical approach is the oxidative coupling of thiols and amines. acs.orgrsc.org This method proceeds by generating a disulfide and an aminium radical intermediate, which then react to form the sulfonamide through a series of oxidation steps. rsc.org This process is notable for being catalyst-free and generating hydrogen as the only byproduct. acs.org

Table of Electrochemical Sulfonamide Synthesis Conditions

| Amine | Arene/Thiol | Electrodes | Conditions | Reference |

|---|---|---|---|---|

| Morpholine | 1,4-Dimethoxybenzene | BDD | Divided cell, HFIP/MeCN, 3.5 F | nih.gov |

| Cyclohexylamine | Thiophenol | Carbon Anode / Iron Cathode | Flow reactor, CH₃CN/HCl | acs.org |

Photoredox Catalysis in Organosulfur Compound Synthesis

Visible-light photoredox catalysis provides a mild and efficient platform for the synthesis and modification of organosulfur compounds. researchgate.net These reactions are triggered by the absorption of light by a photocatalyst, which then initiates single-electron transfer (SET) processes to activate substrates. researchgate.net

For the N-alkylation of sulfonamides, organophotoredox catalysis can be used to couple sulfonamides with aliphatic carboxylic acid-derived redox-active esters, which serve as alkylating agents. researchgate.net This transition-metal-free method can generate a variety of N-alkylated sulfonamides under mild conditions. researchgate.net To synthesize this compound, one could envision a reaction starting from 3-bromobenzenesulfonamide and a redox-active ester derived from isovaleric acid.

Another photoredox strategy involves the remote C(sp³)–H functionalization of N-alkyl sulfonamides. acs.orgnih.gov In this approach, a nitrogen-centered radical is generated from the sulfonamide, which then undergoes an intramolecular hydrogen atom transfer (HAT) to activate a remote C-H bond for subsequent functionalization. This allows for the modification of the alkyl portion of the molecule, enabling the synthesis of more complex architectures based on the this compound scaffold.

Metal-Catalyzed Coupling Reactions for Brominated Sulfonamides

Transition metal catalysis offers powerful and versatile methods for constructing C-N and C-C bonds.

Copper-Catalyzed Reactions: Copper catalysis is particularly effective for the N-arylation of sulfonamides with aryl halides, including bromides. nih.gov The combination of a copper salt (e.g., CuI, Cu₂O) and a suitable ligand (e.g., oxalamides, 4-hydroxypicolinamides) creates a powerful catalytic system for coupling a wide range of sulfonamides with (hetero)aryl bromides. nih.gov While typically used for N-arylation, copper catalysts have also been developed for the coupling of sodium sulfinates with amines to form sulfonamides. rsc.org An efficient copper-catalyzed coupling of sulfonamides with alkylamines has also been reported, though for the synthesis of N-sulfonylformamidines. nih.gov

Palladium-Catalyzed Reactions: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, used to form C-C bonds. yonedalabs.comlibretexts.org This palladium-catalyzed reaction can be applied to the bromine atom of this compound to introduce a wide variety of aryl or vinyl substituents. The reaction typically involves the brominated sulfonamide, an organoboron reagent (like a boronic acid or ester), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base. researchgate.netnih.gov This strategy is invaluable for creating libraries of complex molecules built upon the core sulfonamide structure. Microwave-assisted Suzuki-Miyaura reactions have been shown to improve efficiency and reduce reaction times. researchgate.net

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton NMR (¹H NMR) Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 3-Bromo-N-isobutylbenzenesulfonamide, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the aromatic protons and the protons of the isobutyl group.

The aromatic region would likely show a complex pattern of signals for the four protons on the benzene (B151609) ring. The substitution pattern (meta-bromo) influences the chemical shifts and coupling patterns of these protons. The proton situated between the bromo and sulfonyl groups would be expected to be the most deshielded.

In the aliphatic region, the isobutyl group would give rise to a characteristic set of signals: a doublet for the six equivalent methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom. The integration of these signals would confirm the number of protons in each environment.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.0 | m |

| NH | Variable | s (broad) |

| CH₂ (isobutyl) | ~2.9 | t |

| CH (isobutyl) | ~1.8 | m |

| CH₃ (isobutyl) | ~0.9 | d |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'm' denotes multiplet, 's' denotes singlet, 't' denotes triplet, and 'd' denotes doublet.

Carbon-13 NMR (¹³C NMR) in Backbone Assignment

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would feature signals for the six aromatic carbons, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The carbons of the isobutyl group would also be readily identifiable in the aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | ~122 |

| Aromatic C-S | ~142 |

| Other Aromatic C | 125-135 |

| CH₂ (isobutyl) | ~48 |

| CH (isobutyl) | ~28 |

| CH₃ (isobutyl) | ~20 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced NMR Techniques (2D NMR, Solid-State NMR)

While ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques can offer deeper insights. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning proton and carbon signals by revealing correlations between them. For instance, a COSY spectrum would show which protons are coupled to each other, confirming the connectivity within the isobutyl group and the arrangement of protons on the aromatic ring.

Solid-state NMR could be employed to study the compound in its crystalline form, providing information about its conformation and intermolecular interactions in the solid state, which can differ from its solution-state structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular weight, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₄BrNO₂S), HRMS would confirm the presence and number of bromine and sulfur atoms due to their characteristic isotopic patterns. This precise mass measurement is a critical step in confirming the identity of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for purifying the target compound. In the context of the synthesis of this compound, LC-MS would be used to monitor the progress of the reaction and to assess the purity of the final product. The mass spectrometer provides molecular weight information for each component separated by the LC column, confirming the identity of the desired product and any byproducts.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a primary tool for the identification of functional groups within a molecule. These techniques probe the vibrational and rotational modes of molecular bonds, yielding a unique spectral fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to specific bond vibrations. While the precise spectrum for this compound is not publicly available, the expected absorption frequencies can be inferred from the closely related analog, N-butylbenzenesulfonamide, and general spectroscopic data. sigmaaldrich.comnist.govthermofisher.com

The key functional groups and their expected FT-IR absorption ranges are detailed below:

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3200-3300 | N-H Stretch | Sulfonamide (N-H) | Medium |

| 2870-2960 | C-H Stretch | Isobutyl group (alkane) | Strong |

| 1580-1600 | C=C Stretch | Aromatic ring | Medium-Weak |

| 1450-1470 | C-H Bend | Isobutyl group (alkane) | Medium |

| 1330-1350 | S=O Asymmetric Stretch | Sulfonyl group (SO₂) | Strong |

| 1160-1180 | S=O Symmetric Stretch | Sulfonyl group (SO₂) | Strong |

| 1000-1100 | S-N Stretch | Sulfonamide | Medium |

| 700-800 | C-Br Stretch | Aryl bromide | Medium-Strong |

| 690-770 | C-H Bend (out-of-plane) | Substituted benzene | Strong |

The presence of a distinct N-H stretching band, strong absorptions for the sulfonyl (S=O) group, and characteristic peaks for the aromatic ring and alkyl chain collectively confirm the structure of N-alkylated benzenesulfonamides. sigmaaldrich.comnist.gov The C-Br stretching vibration is also an important diagnostic peak for this particular compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. horiba.com The Raman spectrum is valuable for confirming the presence of the aromatic ring and the sulfur-containing functional group. As with FT-IR, a specific experimental spectrum for this compound is not readily found in the public domain. However, the expected Raman shifts can be predicted based on the analysis of similar sulfonamide structures and general Raman spectroscopic principles. horiba.comresearchgate.netspectroscopyonline.com

Key expected Raman shifts for this compound are outlined in the following table:

| Raman Shift (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3050-3100 | C-H Stretch | Aromatic ring | Medium |

| 2870-2960 | C-H Stretch | Isobutyl group (alkane) | Strong |

| 1570-1600 | Ring Breathing Mode | Aromatic ring | Strong |

| 1160-1180 | S=O Symmetric Stretch | Sulfonyl group (SO₂) | Medium |

| 1000 | Ring Breathing Mode | Phenylalanine-like | Strong |

| 700-800 | C-S Stretch | Aryl sulfonamide | Medium |

| 500-700 | C-Br Stretch | Aryl bromide | Medium |

The symmetric vibrations of the aromatic ring and the sulfonyl group are typically strong and well-defined in the Raman spectrum, making it a powerful tool for structural confirmation. researchgate.netspectroscopyonline.com

Other Analytical Techniques for Purity and Compositional Analysis

Beyond vibrational spectroscopy, other analytical methods are essential for determining the purity and elemental composition of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of sulfonamide derivatives. nih.govwu.ac.thhelixchrom.com A reversed-phase HPLC method, often using a C8 or C18 column, can effectively separate the target compound from starting materials, by-products, and other impurities. wu.ac.thsielc.com The mobile phase typically consists of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure good resolution. wu.ac.thsielc.com Detection is commonly performed using a UV detector, as the aromatic ring in the molecule is chromophoric. sielc.comnih.gov The development and validation of such HPLC methods are crucial for quality control in a research and manufacturing setting. wu.ac.thnih.gov

Elemental Analysis (CHNS) is a fundamental technique used to confirm the empirical formula of a newly synthesized compound. nih.gov This method provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample. fapesp.brelementalmicroanalysis.com The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of this compound (C₁₀H₁₄BrNO₂S). This comparison is a critical checkpoint for verifying the identity and purity of the compound. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic nature of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing the distribution of electrons and identifying regions of a molecule that are susceptible to chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For brominated aromatic compounds and sulfonamides, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can accurately predict geometric parameters and electronic properties. nih.gov In the case of 3-Bromo-N-isobutylbenzenesulfonamide, DFT would be instrumental in understanding how the bromine atom and the sulfonamide group influence the electron density distribution on the benzene (B151609) ring. The electron-withdrawing nature of the sulfonyl group and the bromine atom is expected to create a complex electronic environment, which can be precisely mapped using DFT.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is expected to be located primarily on the bromine atom and the benzene ring, while the LUMO is likely centered on the sulfonamide group and the aromatic ring. The energy difference between these orbitals would dictate the molecule's susceptibility to electrophilic and nucleophilic attack.

Illustrative HOMO-LUMO Data for a Related Benzenesulfonamide (B165840) Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.880 |

| LUMO Energy | -1.475 |

| HOMO-LUMO Gap | 5.405 |

This table presents hypothetical data based on findings for similar compounds to illustrate the concept. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map of this compound would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonamide group and the bromine atom, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the isobutyl group and the N-H group, suggesting these as sites for nucleophilic interactions.

Conformational Analysis and Molecular Dynamics Simulations

The isobutyl group attached to the nitrogen atom of the sulfonamide introduces conformational flexibility to this compound. Conformational analysis involves studying the different spatial arrangements of the atoms in a molecule and their relative energies. unacademy.comslideshare.netyoutube.com The rotation around the C-C and C-N bonds of the isobutyl group, as well as the rotation around the S-N bond, can lead to various conformers with different stabilities. The most stable conformation will be the one that minimizes steric hindrance. youtube.com Molecular dynamics simulations can further explore the conformational space of the molecule over time, providing insights into its dynamic behavior in different environments.

Key Conformational States of an Isobutyl Group

| Conformation | Dihedral Angle (approx.) | Relative Energy |

|---|---|---|

| Anti | 180° | Lowest |

| Gauche | ±60° | Higher |

| Eclipsed | 0° | Highest |

This table illustrates the general principles of conformational analysis for an alkyl chain. unacademy.comyoutube.com

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical calculations can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, providing a detailed understanding of the reaction pathway. For instance, in reactions where the bromine atom is substituted, computational studies could elucidate whether the reaction proceeds via an SNAr mechanism or another pathway, and what the energy barriers for such a transformation would be.

Structure Reactivity Relationship Studies of 3 Bromo N Isobutylbenzenesulfonamide Derivatives

Impact of Bromine Substitution on Aromatic Ring Reactivity

The presence of a bromine atom at the meta-position (C3) of the benzene (B151609) ring significantly modulates the reactivity of the aromatic system, primarily through a combination of inductive and resonance effects.

Halogens, including bromine, are deactivating groups in the context of electrophilic aromatic substitution (EAS). This deactivation stems from the strong electron-withdrawing inductive effect (-I) of the electronegative bromine atom, which reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. nih.govscbt.com For instance, the rate of nitration for bromobenzene (B47551) is approximately 30 times slower than that of benzene itself. slideshare.net

Despite being deactivating, the bromine substituent is an ortho, para-director for incoming electrophiles. This directing effect is due to the resonance effect (+R), where the lone pairs of electrons on the bromine atom can be delocalized into the aromatic ring. This delocalization preferentially stabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack, as it allows for an additional resonance structure where the positive charge is on the bromine atom. unacademy.com The intermediate for meta attack does not benefit from this extra stabilization.

In the case of 3-Bromo-N-isobutylbenzenesulfonamide, the sulfonamide group (-SO₂NHR) is also a deactivating and meta-directing group. Therefore, the bromine at the 3-position and the sulfonamide at the 1-position work in concert to direct further electrophilic substitution to the positions ortho and para to the bromine (positions 2, 4, and 6) and meta to the sulfonamide group (positions 3 and 5). The positions are numbered with the sulfonamide group at position 1. The cumulative effect of these two groups would likely direct incoming electrophiles to the 5-position, which is meta to the sulfonamide and ortho to the bromine.

The bromine atom also serves as a crucial handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents at the 3-position, making 3-bromo-benzenesulfonamide derivatives valuable synthetic intermediates.

Table 1: Relative Rates of Nitration for Substituted Benzenes

This table illustrates the deactivating effect of a bromine substituent compared to other groups. The data is based on general findings in organic chemistry literature.

| Substituent (R in C₆H₅R) | Relative Rate of Nitration |

| -OH | 1,000 |

| -CH₃ | 25 |

| -H | 1 |

| -Br | 0.030 |

| -NO₂ | 6 x 10⁻⁸ |

Influence of N-Isobutyl Group on Sulfonamide Reactivity and Conformation

The reactivity of the sulfonamide N-H bond is influenced by the steric bulk of the isobutyl group. This group can hinder the approach of reagents to the nitrogen and the adjacent sulfonyl group. For instance, in reactions involving the deprotonation of the N-H bond, the bulky isobutyl group may affect the rate and equilibrium of the reaction. The hydrogen on the nitrogen of a primary sulfonamide is acidic due to the strong electron-withdrawing effect of the sulfonyl group. youtube.com The presence of the isobutyl group, an electron-donating alkyl group, can slightly decrease the acidity of the N-H proton compared to an unsubstituted sulfonamide.

Furthermore, the orientation of the N-isobutyl group relative to the S-N bond and the aromatic ring is critical. Studies on related sulfonamides have shown that the geometry around the nitrogen atom and the torsional angles of the sulfonamide group are crucial for their biological activity. The isobutyl group will adopt a conformation that minimizes steric clashes with the sulfonyl oxygens and the aromatic ring. The most stable conformation is likely to be a staggered one, where the bulky isobutyl group is positioned away from the aromatic ring to reduce steric hindrance.

Table 2: Potential Energy of n-Butane Conformers

This table provides a reference for the energy differences between various conformations, which can be conceptually applied to the isobutyl group of the title compound.

| Conformation | Dihedral Angle (CH₃-C-C-CH₃) | Relative Energy (kJ/mol) |

| Fully Eclipsed | 0° | ~19 |

| Gauche | 60° | ~3.8 |

| Eclipsed | 120° | ~16 |

| Anti | 180° | 0 |

Investigation of Substituent Effects on Reaction Selectivity and Yield

The substituents on the aromatic ring and the sulfonamide nitrogen collectively influence the selectivity and yield of reactions involving this compound.

In the synthesis of this compound, the reaction of 3-bromobenzenesulfonyl chloride with isobutylamine (B53898) is a key step. The yield of this reaction is generally high, often exceeding 80%, as the sulfonamide formation is typically efficient under controlled pH and temperature conditions. The isobutylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

For reactions involving the aromatic ring, such as further electrophilic substitution, the directing effects of the bromine and sulfonamide groups are paramount in determining regioselectivity. As discussed, the 5-position is the most likely site for electrophilic attack. The deactivating nature of both groups means that forcing conditions (e.g., higher temperatures, stronger electrophiles) may be required to achieve reasonable reaction rates and yields.

The bromination of an N-alkylbenzenesulfonamide to produce the 3-bromo derivative requires careful control to achieve mono-bromination with high regioselectivity. The use of N-Bromosuccinimide (NBS) is often preferred over molecular bromine to avoid over-bromination. Yields for such selective bromination reactions are typically in the range of 50-75%.

Table 3: Representative Yields for Reactions in the Synthesis of Substituted Benzenesulfonamides

This table provides typical yields for key synthetic steps in the preparation of compounds structurally related to this compound, based on data for analogous compounds.

| Reaction | Reagents | Typical Yield |

| Sulfonamide Formation | 3-Bromobenzenesulfonyl chloride, Isobutylamine | >80% |

| Aromatic Bromination | N-Ethylbenzenesulfonamide, NBS | 50-75% |

| Suzuki Coupling | 3-Bromobenzenesulfonamide (B181283) derivative, Boronic acid | 70-95% |

Comparative Analysis of Reactivity with Related Benzenesulfonamide (B165840) Analogues

The reactivity of this compound can be better understood by comparing it with its analogues.

Effect of Halogen Substitution: Replacing bromine with other halogens (F, Cl, I) at the 3-position would alter the reactivity. Fluorine is the most electronegative halogen and would have the strongest deactivating inductive effect. Iodine is the least electronegative and has a weaker inductive effect but is more polarizable, which can influence its interaction with catalysts in cross-coupling reactions. The order of reactivity for electrophilic aromatic substitution would generally be I > Br > Cl > F in terms of the halogen's effect on the reaction rate.

Effect of N-Alkyl Group: Comparing the N-isobutyl group to other alkyl groups reveals the impact of steric hindrance. For instance, an N-methyl or N-ethyl group would present less steric bulk, potentially leading to faster reactions at the sulfonamide nitrogen. Conversely, a larger and more branched group like N-tert-butyl would significantly increase steric hindrance, slowing down reactions at the nitrogen and potentially influencing the conformational preferences of the molecule more dramatically.

Effect of Substituent Position: The reactivity would also differ if the bromine were at the ortho or para position. An ortho-bromo substituent would introduce significant steric hindrance around the sulfonamide group, potentially affecting its conformation and reactivity. A para-bromo substituent would have a similar electronic effect to the meta-bromo group but would direct further substitution to the positions ortho to the bromine, which are also meta to the sulfonamide group.

Table 4: Comparison of Properties of Halogenated Benzenesulfonamide Analogues

This table provides a conceptual comparison of how different halogen substituents at the 3-position would influence the properties of the benzenesulfonamide ring.

| Property | 3-Fluoro Analogue | 3-Chloro Analogue | 3-Bromo Analogue | 3-Iodo Analogue |

| Inductive Effect (-I) | Strongest | Strong | Moderate | Weakest |

| Ring Deactivation for EAS | Strongest | Strong | Moderate | Weakest |

| C-X Bond Strength | Strongest | Strong | Moderate | Weakest |

| Utility in Cross-Coupling | Less Common | Common | Very Common | Most Reactive |

Advanced Derivatization and Functionalization Strategies of 3 Bromo N Isobutylbenzenesulfonamide

Functionalization at the Bromine Position

The carbon-bromine bond on the aromatic ring is a prime site for modification, offering a gateway to a vast array of derivatives through well-established and novel chemical reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. nih.gov These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular frameworks from simple precursors. libretexts.org The general catalytic cycle for these transformations involves an initial oxidative addition of the palladium(0) catalyst into the aryl-bromide bond, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organohalide. libretexts.org For 3-Bromo-N-isobutylbenzenesulfonamide, this reaction allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups. libretexts.orgnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with potentially challenging substrates. nih.gov The reactivity order for aryl halides in Suzuki couplings is generally I > Br > OTf >> Cl. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org Applying this to this compound would enable the introduction of vinyl groups, leading to stilbene-like structures or other conjugated systems. The reaction typically shows high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the premier choice. This reaction couples a terminal alkyne with an aryl or vinyl halide, employing a dual catalyst system of palladium and copper(I). organic-chemistry.orgwikipedia.orglibretexts.org The reaction is highly versatile and tolerates a wide range of functional groups. youtube.com For this compound, this would result in the formation of an arylalkyne, a valuable building block for further transformations or as a key feature in target molecules. The reactivity of halides follows the order I > OTf > Br > Cl. youtube.com

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromide Scaffolds

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Ref |

| Suzuki | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI, Et₃N | bis(4-bromophenyl)acetylene | - | wikipedia.org |

| Suzuki | 3-Bromo-1-methyl-1H-indazole | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ / DMF | 1-Methyl-3-phenyl-1H-indazole | 78 | nih.gov |

| Heck | 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | TEA / Silica gel | Butyl (E)-3-(1-methyl-1H-indazol-3-yl)acrylate | 53 | nih.gov |

| Sonogashira | Iodobenzene | Phenylacetylene | Pd₂(dba)₃ / Ligand 2 | CuI, Base | Diphenylacetylene | - | libretexts.org |

| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd-NHC Complex | CuI, Pyrrolidine | Arylalkyne | Good | libretexts.org |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike typical SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org The nucleophile first attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is temporarily broken and restored in the second step when the leaving group is expelled. libretexts.org

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com In this compound, the sulfonamide group (-SO₂NHR) is an electron-withdrawing group. However, it is located meta to the bromine atom. This positioning is less effective for stabilization compared to ortho or para placement, making classical SNAr reactions challenging under standard conditions. masterorganicchemistry.com

Despite this, SNAr can be facilitated under more forcing conditions (high temperature/pressure) or by using highly potent nucleophiles. Alternatively, transition-metal-catalyzed SNAr reactions, using catalysts like ruthenium or rhodium complexes, can activate even electron-neutral or electron-rich aryl halides for substitution, providing a modern approach to overcome the positional disadvantage. nih.gov

Modifications of the N-Isobutyl Moiety

The N-isobutyl group provides another handle for chemical modification, allowing for changes in the steric and electronic properties of the sulfonamide nitrogen.

N-Alkylation and N-Acylation Reactions

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for subsequent reactions at the nitrogen center.

N-Alkylation: N-alkylation introduces an additional alkyl or aryl group onto the sulfonamide nitrogen. This transformation typically involves deprotonation of the sulfonamide with a suitable base (e.g., t-BuOK) followed by reaction with an alkylating agent. A versatile method utilizes alcohols as alkylating agents in the presence of an iridium catalyst via a catalytic hydrogen transfer reaction. nih.gov Palladium complexes have also been developed to catalyze the N-alkylation of amines using alcohols, which are considered green reagents. rsc.org These methods can convert the secondary sulfonamide of this compound into a tertiary sulfonamide.

N-Acylation: N-acylation involves the introduction of an acyl group (R-C=O) to the sulfonamide nitrogen, forming an N-acylsulfonamide. nih.gov This functional group is a common motif in biologically active molecules. nih.govsemanticscholar.org Standard methods employ acid chlorides or anhydrides, often in the presence of a base. semanticscholar.org More advanced procedures use N-acylbenzotriazoles, which are effective acylating agents for sulfonamides in the presence of a strong base like sodium hydride (NaH), providing excellent yields. semanticscholar.orgresearchgate.net Bismuth(III) salts have also been shown to be effective catalysts for these reactions under solvent-free conditions. researchgate.net

Interactive Data Table: N-Alkylation and N-Acylation of Sulfonamides

| Reaction Type | Substrate | Reagent(s) | Catalyst/Base | Product Type | Yield (%) | Ref |

| N-Alkylation | Benzenesulfonamide (B165840) | Benzyl alcohol | [Cp*IrCl₂]₂ / t-BuOK | N-Benzylbenzenesulfonamide | 99 | nih.gov |

| N-Acylation | p-Toluenesulfonamide | 4-Toluoylbenzotriazole | NaH | N-(4-Toluoyl)-p-toluenesulfonamide | 98 | researchgate.net |

| N-Acylation | Benzenesulfonamide | Acetic anhydride | BiCl₃ | N-Acetylbenzenesulfonamide | 96 | researchgate.net |

| N-Acylation | Phenylmethanesulfonamide | Benzoyl chloride | Bi(OTf)₃ | N-Benzoylphenylmethanesulfonamide | 95 | researchgate.net |

Derivatization of the Isobutyl Side Chain

The isobutyl group itself, defined as a 2-methylpropyl moiety, is composed of relatively inert sp³-hybridized C-H bonds. wikipedia.orgucla.edumasterorganicchemistry.com Direct functionalization of these bonds is challenging but represents a frontier in synthetic chemistry. Modern C-H functionalization strategies offer potential pathways. For example, directed C-H activation, where a nearby functional group guides a metal catalyst to a specific C-H bond, could be envisioned. acs.org While the sulfonamide group is not a classical directing group for remote C-H activation, innovative catalyst systems are continually being developed.

A more classical, albeit less selective, approach would involve radical halogenation. The tertiary C-H bond at the methine position of the isobutyl group is the most likely site for abstraction by a radical, which could lead to a halogenated intermediate. This intermediate could then undergo subsequent nucleophilic substitution to introduce new functional groups. However, controlling selectivity and avoiding side reactions on other parts of the molecule would be a significant challenge.

Strategies for Modifications on the Benzenesulfonamide Core

Beyond displacement of the bromine atom, the aromatic ring can undergo other transformations, primarily through electrophilic aromatic substitution (EAS). youtube.com In an EAS reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.orgmasterorganicchemistry.com The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring: the bromo and the N-isobutylsulfonamide groups.

Both the bromo group and the sulfonamide group are deactivating, meaning they make the ring less reactive towards electrophiles than benzene itself. libretexts.org

Bromo Group: Halogens are an exception among deactivating groups as they are ortho, para-directors due to their ability to donate a lone pair of electrons to stabilize the carbocation intermediate (arenium ion). libretexts.org

Sulfonamide Group (-SO₂NHR): This is a strong electron-withdrawing group and is a meta-director.

When both groups are present, their directing effects must be considered together. The powerful meta-directing effect of the sulfonamide group and the ortho, para-directing effect of the bromine atom will influence the position of any incoming electrophile. For example, in a nitration or further bromination reaction, the incoming electrophile would likely be directed to the positions ortho to the bromine and meta to the sulfonamide group (positions C-2 and C-4) or the position para to the bromine and meta to the sulfonamide (position C-6). The precise outcome would depend on the specific reaction conditions and the steric hindrance around each potential site. nih.gov

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the introduction of new functional groups onto the aromatic core. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the bromo group and the N-isobutylsulfonamide group.

The bromine atom is a deactivating but ortho, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. Conversely, the sulfonamide group (-SO₂NHR) is a moderately deactivating and meta-directing group due to its strong electron-withdrawing nature. In this compound, these competing effects guide the position of incoming electrophiles. The positions ortho to the bromo group (C2 and C4) and the position meta to the sulfonamide group (C5) are the most likely sites of substitution. The steric hindrance from the N-isobutylsulfonamide group may influence the substitution pattern, potentially favoring substitution at the less hindered C4 and C5 positions.

Common EAS reactions that can be applied to this scaffold include nitration, halogenation, and Friedel-Crafts reactions.

Table 1: Electrophilic Aromatic Substitution Reactions on Related Benzenesulfonamide Derivatives

| Electrophile | Reagents and Conditions | Substrate | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| NO₂⁺ | HNO₃, H₂SO₄ | 3-Bromobenzenesulfonamide (B181283) | 3-Bromo-5-nitrobenzenesulfonamide | - | General Knowledge |

| Cl⁺ | Cl₂, AlCl₃ | 3-Bromobenzenesulfonamide | 3-Bromo-4-chloro- and 3-Bromo-6-chlorobenzenesulfonamide | - | General Knowledge |

| RCO⁺ | Ac₂O, AlCl₃ | 3,3′-dimethylbiphenyl | 4-Acetyl-3,3′-dimethylbiphenyl | ~100 | nih.gov |

Modifications of the Sulfonamide Nitrogen

The sulfonamide nitrogen in this compound is a key site for derivatization, allowing for the introduction of a wide variety of substituents. These modifications can significantly alter the physicochemical properties and biological activity of the resulting molecules.

N-Alkylation and N-Arylation: The hydrogen atom on the sulfonamide nitrogen can be substituted with alkyl or aryl groups. N-alkylation can be achieved using various alkylating agents under basic conditions. More advanced and milder methods, such as the manganese-catalyzed N-alkylation using alcohols, have also been developed. N-arylation can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides or boronic acids.

N-Acylation: Acylation of the sulfonamide nitrogen introduces an acyl group, forming an N-acylsulfonamide. This transformation can be achieved using acyl chlorides or anhydrides in the presence of a base. These N-acylsulfonamides can serve as versatile intermediates for further functionalization.

Table 2: Modification Reactions of the Sulfonamide Nitrogen

| Reaction Type | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Benzyl alcohol, Mn(CO)₅Br, K₂CO₃, Toluene, 110 °C | 4-Bromobenzenesulfonamide | N-Benzyl-4-bromobenzenesulfonamide | 88 | researchgate.net |

| N-Arylation (Ullmann) | Phenol, CuI, Picolinic acid, K₃PO₄, DMSO, 80 °C | Aryl Halide | Diaryl Ether | - | nih.gov |

| N-Acylation | Acetic anhydride, Et₃N, CH₂Cl₂ | Sulfonamide | N-Acetylsulfonamide | - | General Knowledge |

Note: The data presented are for model systems and illustrate general methodologies applicable to this compound.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The this compound scaffold is an attractive building block for the synthesis of hybrid molecules, which are compounds that combine two or more pharmacophoric units to achieve improved or novel biological activities. The bromo-substituent is particularly useful as a handle for cross-coupling reactions, enabling the linkage of this scaffold to other molecular fragments.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom can be readily displaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of biaryl, alkenyl, and alkynyl derivatives.

Synthesis of Fused Heterocyclic Systems: The sulfonamide moiety can participate in cyclization reactions to form fused heterocyclic systems. For example, derivatives of 3-bromobenzenesulfonamide can be used to synthesize quinazolinones, which are a class of compounds with a wide range of pharmacological activities. researchgate.netrsc.orgnih.govorganic-chemistry.org

Multicomponent Reactions: Multicomponent reactions (MCRs), such as the Ugi reaction, offer an efficient strategy for the rapid assembly of complex molecules from simple starting materials. researchgate.net this compound, or a derivative thereof, could potentially be used as a component in an MCR to generate libraries of novel compounds for biological screening.

Table 3: Synthesis of Hybrid Molecules from Related Scaffolds

| Reaction Type | Key Reagents | Starting Material | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 3-Bromobenzenesulfonamide | 3-Arylbenzenesulfonamide | - | General Methodology |

| Quinazolinone Synthesis | Anthranilic acid, Chloroacyl chloride | Anthranilic acid | Fused Quinazolinone | - | nih.gov |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | Amine | Bis-amide | High | researchgate.net |

Note: The presented reactions are examples of how the this compound scaffold could be utilized in the synthesis of hybrid molecules, based on established synthetic methodologies for related compounds.

Future Research Directions and Methodological Innovations

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine in the presence of a base, a method that can generate significant waste and utilize harsh reagents. researchgate.net Modern synthetic chemistry is increasingly focused on "green" and sustainable alternatives that offer improved environmental profiles, cost-effectiveness, and efficiency.

Future research into the synthesis of 3-Bromo-N-isobutylbenzenesulfonamide and its analogs will likely concentrate on several key areas:

Water as a Reaction Medium: The use of water as a solvent is a cornerstone of green chemistry. Methodologies for synthesizing sulfonamides in aqueous media, which can omit organic bases and simplify product isolation through filtration, are being developed. rsc.org For instance, conducting the reaction of sulfonyl chlorides and amines in water under controlled pH can lead to excellent yields and purity without extensive purification. sci-hub.se

Mechanochemistry: Solvent-free mechanochemical approaches represent a significant leap forward in sustainable synthesis. rsc.org A one-pot, double-step procedure using solid sodium hypochlorite (B82951) for the tandem oxidation-chlorination of disulfides, followed by amination, provides a metal-free and environmentally friendly route to sulfonamides. rsc.org This technique is applicable to a wide range of aromatic disulfides and amines. rsc.org

Catalytic Innovations: The development of novel catalysts is crucial for activating less reactive starting materials and enabling more direct synthetic pathways. For example, magnetite-immobilized nano-Ruthenium catalysts have been used for the direct coupling of alcohols and sulfonamides, producing only water as a byproduct. acs.org Palladium-catalyzed methods are also being explored for the direct chlorosulfonylation of arylboronic acids, which can then be converted in situ to the desired sulfonamides, offering high functional group tolerance and regioselectivity. nih.gov Similarly, copper-catalyzed N-arylation of sulfonamides with aryl halides provides a direct route to N-aryl sulfonamides, avoiding potentially genotoxic intermediates. nih.gov

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also offer practical advantages in terms of cost and safety.

Advancements in Spectroscopic Characterization of Complex Sulfonamide Systems

The precise elucidation of molecular structure is fundamental to understanding a compound's properties and reactivity. For complex molecules like this compound, a combination of advanced spectroscopic techniques is indispensable. mdpi.comrsc.org

Future advancements in this area are expected to enhance the resolution, sensitivity, and information content derived from these methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the carbon-hydrogen framework of a molecule. mdpi.com For benzenesulfonamides, the chemical shifts of the aromatic protons and carbons provide information about the substitution pattern on the benzene (B151609) ring. chemicalbook.com Hybrid techniques and higher-field magnets continue to improve the ability to resolve complex spectra and study intermolecular interactions and conformational dynamics in solution. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.com For brominated compounds, the isotopic pattern in the mass spectrum is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (1:1 ratio). youtube.com This results in a characteristic M and M+2 peak pattern of approximately equal intensity for molecules containing one bromine atom, which is a definitive signature for the presence of bromine. youtube.comnist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com In this compound, characteristic absorption bands for the N-H bond, the S=O stretches of the sulfonamide group, and C-H bonds of the aromatic and aliphatic parts would be expected. mdpi.com Advances in techniques like 2D IR spectroscopy could provide more detailed information about molecular structure and dynamics.

A summary of expected spectroscopic data for a compound like this compound is presented below.

| Spectroscopic Technique | Expected Observations and Interpretations |

| ¹H NMR | Signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the protons on the brominated benzene ring. Signals in the aliphatic region for the isobutyl group, including a doublet for the methyl groups and multiplets for the CH and CH₂ groups. A signal for the N-H proton. |

| ¹³C NMR | Resonances for the six distinct carbons of the substituted benzene ring. Resonances for the carbons of the isobutyl group. |

| Mass Spectrometry (EI-MS) | A molecular ion peak (M) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. youtube.com Fragmentation patterns corresponding to the loss of the isobutyl group or other parts of the molecule. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), asymmetric and symmetric S=O stretching of the sulfonamide group (approx. 1350 and 1160 cm⁻¹), and C-H stretching (aliphatic and aromatic). mdpi.com |

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Research for Benzenesulfonamides

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules. nih.govgsconlinepress.com These computational tools can analyze vast datasets to identify patterns and make predictions that would be infeasible through human effort alone. nih.gov For benzenesulfonamides, this technology offers significant potential.

Accelerating Drug Discovery: AI algorithms can screen massive virtual libraries of compounds to identify potential drug candidates with desired biological activities. nih.gov This significantly speeds up the initial phases of drug discovery compared to traditional high-throughput screening. gsconlinepress.com Generative AI models can even design entirely new molecules that have never been synthesized but are predicted to have high efficacy. stanford.edu

Predicting Molecular Properties: Machine learning models can be trained on existing chemical data to predict various properties of new or uncharacterized molecules, such as their solubility, reactivity, and potential toxicity. researchgate.net For benzenesulfonamides, this could involve predicting their interaction with biological targets or their absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com Models like graph neural networks can learn the relationship between a molecule's structure and its biological activity. nih.gov

Optimizing Synthetic Routes: AI is also being applied to retrosynthesis, helping chemists devise the most efficient and sustainable pathways to synthesize complex molecules. nih.gov By analyzing known reactions, these tools can propose novel synthetic routes that may be more efficient or use greener reagents.

The synergy between computational prediction and experimental validation is a powerful paradigm for modern chemical research. nih.gov As more high-quality chemical data becomes available, the predictive power of AI and ML models will continue to grow, further accelerating innovation in the study of benzenesulfonamides.

Exploration of New Chemical Transformations for Brominated Organosulfur Compounds

The bromine atom and the sulfonamide group in this compound are both versatile functional handles for further chemical modification. Research into new chemical transformations for brominated organosulfur compounds is opening up avenues to novel molecular architectures and materials. sciencedaily.comacs.org

Key areas of exploration include:

Cross-Coupling Reactions: The bromine atom on the benzene ring is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of biaryl sulfonamides and other complex structures. Photosensitized nickel catalysis has emerged as a highly efficient method for carbon-nitrogen bond formation between sulfonamides and aryl halides. princeton.edu

Desulfurative Functionalization: Recent strategies have focused on the cleavage of carbon-sulfur bonds to introduce new functional groups. chemrevlett.com For example, desulfurative borylation allows for the synthesis of aryl boronic esters from various organosulfur compounds, providing valuable building blocks for further reactions. chemrevlett.com

Novel Bromination and Sulfonamidation Methods: Continuous development of new reagents and catalysts for bromination and sulfonamidation expands the synthetic toolkit. nus.edu.sg For instance, palladium-catalyzed desulfinative cross-coupling of aryl bromides with sulfinate salts provides another route to sulfone-containing molecules. acs.org

These advanced synthetic methods allow chemists to use brominated sulfonamides like this compound as platforms for creating diverse and complex molecules with potentially novel properties and applications. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-N-isobutylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution of 3-bromobenzenesulfonyl chloride with isobutylamine. Key steps include:

- Dissolving 3-bromobenzenesulfonyl chloride in anhydrous dichloromethane under inert atmosphere .

- Slow addition of isobutylamine at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).

- Stirring at room temperature for 12–24 hours, followed by aqueous workup and recrystallization from ethanol/water .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to ensure complete conversion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- 1H/13C NMR : Confirm the presence of the isobutyl group (e.g., triplet at δ 0.8–1.0 ppm for terminal CH3 and multiplet at δ 1.8–2.0 ppm for CH2) and aromatic protons (δ 7.2–8.0 ppm for bromo-substituted benzene) .

- IR Spectroscopy : Identify sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N–H bending at ~1600 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak [M+H]+ at m/z 292.0234 (C10H14BrNO2S) .

Q. How can researchers assess the purity of this compound?

- Methods :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S, and Br percentages (deviation <0.4% acceptable) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity of this compound under varying reaction conditions?

- Approach :

- Conduct comparative studies using controlled variables (e.g., solvent polarity, temperature). For example, polar aprotic solvents (DMF) may enhance nucleophilic substitution at the bromine site, while nonpolar solvents favor sulfonamide stability .

- Use kinetic analysis (e.g., Arrhenius plots) to quantify activation energy differences for competing pathways .

- Data Reconciliation : Cross-reference findings with computational models (DFT calculations) to predict regioselectivity in substitution reactions .

Q. How does the electronic nature of the bromine substituent influence the sulfonamide’s interactions in biological systems?

- Experimental Design :

- Protein Binding Assays : Perform fluorescence quenching studies with human serum albumin (HSA) to measure binding constants (Kb). Compare with non-brominated analogs to isolate electronic effects .

- Molecular Dynamics Simulations : Model the compound’s interaction with enzyme active sites (e.g., carbonic anhydrase) to assess bromine’s role in hydrophobic or halogen bonding .

Q. What are the stability challenges of this compound under acidic/basic conditions, and how can degradation be mitigated?

- Findings :

- Acidic Conditions (pH <3) : Hydrolysis of the sulfonamide group occurs, generating sulfonic acid and isobutylamine. Stabilize using buffered solutions (pH 5–7) .

- Basic Conditions (pH >9) : Bromine may undergo elimination; use inert atmospheres and low temperatures (<40°C) during reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Root Causes : Variability may arise from impurities (e.g., unreacted sulfonyl chloride) or polymorphic forms.

- Resolution :

- Reproduce synthesis using high-purity reagents and validate via orthogonal methods (e.g., DSC for melting point analysis) .

- Publish raw spectral data (e.g., NMR FID files) in supplementary materials for cross-lab verification .

Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H13BrNO2S | |

| Molecular Weight | 292.19 g/mol | |

| CAS Registry Number | Not explicitly reported (infer*) | – |

| Solubility | DMSO >50 mg/mL; water <1 mg/mL |

*Note: CAS data for the exact compound is unavailable in the provided evidence; consult primary literature for confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.